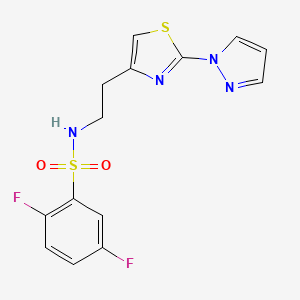

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N4O2S2/c15-10-2-3-12(16)13(8-10)24(21,22)18-6-4-11-9-23-14(19-11)20-7-1-5-17-20/h1-3,5,7-9,18H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCSCUCSPNLTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Next, the pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and 1,3-diketones . The final step involves the sulfonation of the aromatic ring, which is achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure composed of a pyrazole ring, a thiazole ring, and a sulfonamide moiety. The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.

- Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.

- Coupling with Sulfonamide Derivatives : Final coupling under suitable conditions yields the target compound.

Antimicrobial Properties

Research has indicated that compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide exhibit notable antimicrobial activity against various bacterial strains. For instance:

- In vitro Studies : Evaluations against E. coli, S. aureus, and B. subtilis demonstrated significant antimicrobial effects.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 18 |

| 10g | B. subtilis | 20 |

These results suggest that this compound could serve as a potential candidate for antibiotic development .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Pyrazole derivatives have been associated with the inhibition of key oncogenic pathways:

- Mechanism : They may inhibit kinases involved in cell proliferation and survival, such as BRAF(V600E) and EGFR.

- Case Studies : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

- Xanthine Oxidase Inhibition : Some derivatives demonstrated moderate inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout or hyperuricemia .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds:

- Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.

- Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy .

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with related sulfonamide derivatives synthesized in recent studies (e.g., compounds from ). Key differences lie in core heterocycles , substituent patterns , and spectroscopic profiles .

2.1 Structural and Electronic Differences

- Fluorine Substitution: The target compound’s 2,5-difluoro configuration may confer distinct electronic effects compared to 2,4-difluorophenyl analogs.

- Heterocyclic Core : The thiazole-pyrazole hybrid offers a larger conjugated system than triazoles, possibly enhancing stability and π-π interactions in biological systems.

2.3 Tautomerism and Reactivity

- The 2,5-difluorobenzenesulfonamide group’s strong electron-withdrawing effect may increase the sulfonamide’s acidity (pKa ~10–12), enhancing its capacity for ionic interactions compared to non-fluorinated analogs.

Research Implications and Limitations

- Pharmacological Potential: While structural analogs in lack reported biological data, the target compound’s design suggests improved target affinity due to fluorine substitution and heterocyclic rigidity.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique combination of pyrazole, thiazole, and difluorobenzenesulfonamide moieties. These heterocyclic structures are known for their diverse biological activities. The molecular formula is , with a molecular weight of 366.37 g/mol. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, influencing their activity. This compound has been studied for its potential as:

- Enzyme Inhibitor : It may inhibit certain kinases involved in signal transduction pathways related to cell proliferation and survival.

- Receptor Modulator : It can interact with various receptors, potentially altering cellular responses.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit potent anticancer properties. For example, derivatives containing pyrazole and thiazole rings have shown significant cytotoxicity against various cancer cell lines. A study revealed that a related compound induced apoptosis in hepatoma cells through reactive oxygen species (ROS) accumulation, leading to mitochondrial disruption and caspase activation .

Antimicrobial Properties

The compound's thiazole component suggests potential antimicrobial activity. Studies on related thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a recent investigation found that certain thiazole-based compounds exhibited MIC values as low as 50 μg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Heterocycles like pyrazoles are known for their anti-inflammatory properties. Research into similar compounds has shown that they can significantly reduce inflammation markers in vitro, suggesting that this compound may also possess such effects.

Case Studies and Research Findings

Q & A

Q. Table 1: Key Synthetic Parameters for Sulfonamide Formation

Q. Table 2: Common Contradictions in Biological Data and Resolutions

| Contradiction | Likely Cause | Resolution Strategy |

|---|---|---|

| Varied IC in kinase assays | ATP concentration variance | Fix ATP at Km (e.g., 10 µM) |

| Inconsistent cytotoxicity | Cell line heterogeneity | Use isogenic models (e.g., NCI-60 panel) |

| Discrepant solubility | DMSO stock crystallization | Pre-warm stocks to 37°C |

Critical Considerations

- Fluorine Reactivity : The 2,5-difluoro group may participate in hydrogen bonding with kinase active sites but is susceptible to hydrolysis under basic conditions. Use pH-stable buffers (e.g., PBS) in biological assays .

- Metabolic Stability : Assess microsomal stability (e.g., human liver microsomes) to address poor in vivo efficacy observed in early studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.